molecular formula C13H23NO3 B2636005 tert-butyl N-(4-acetylcyclohexyl)carbamate CAS No. 1374656-14-0

tert-butyl N-(4-acetylcyclohexyl)carbamate

Cat. No.: B2636005
CAS No.: 1374656-14-0
M. Wt: 241.331
InChI Key: AYDMRXYIKDXUBB-UHFFFAOYSA-N
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Description

This compound merges two crucial functional groups onto a single cyclohexane (B81311) ring: a ketone (in the form of an acetyl group) and an amine protected by a tert-butoxycarbonyl (Boc) group. This arrangement allows for selective chemical transformations at one site while the other remains inert, a cornerstone of modern synthetic strategy.

In contemporary organic synthesis, the use of protecting groups is fundamental for achieving chemo-selectivity in multi-step reactions. The tert-butoxycarbonyl (Boc) group is arguably the most common amine protecting group used in non-peptide chemistry due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions. wikipedia.orgnumberanalytics.comjk-sci.com The presence of the Boc group in tert-butyl N-(4-acetylcyclohexyl)carbamate allows chemists to perform a variety of reactions on the acetyl group without affecting the amine.

Synthetic routes to similar structures, like 4-N-Boc-amino cyclohexanone (B45756), often involve the protection of an amino alcohol followed by oxidation. google.com For instance, 4-aminocyclohexanol can be treated with di-tert-butyl dicarbonate (B1257347) (Boc₂O) to protect the amine, and the resulting alcohol is then oxidized to the ketone. google.com This modular approach is a hallmark of modern synthesis, enabling the construction of complex molecules from simpler, functionalized building blocks.

The true value of this compound lies in its capacity as a versatile molecular building block. nih.gov The two functional groups can be independently or sequentially modified to build molecular complexity.

Reactions at the Acetyl Group: The ketone functionality of the acetyl group is a hub for numerous carbon-carbon bond-forming reactions. It can undergo nucleophilic addition with Grignard or organolithium reagents, Wittig reactions to form alkenes, and reductive amination to introduce a new amino group. Furthermore, the alpha-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in aldol (B89426) condensations or alkylation reactions.

Reactions at the Boc-Protected Amine: Once modifications at the acetyl group are complete, the Boc group can be readily cleaved using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the primary amine. wikipedia.orgjk-sci.com This newly liberated amine can then undergo a host of transformations, including acylation, alkylation, sulfonylation, or participate in the formation of heterocycles. This sequential reactivity is crucial in the synthesis of pharmaceuticals and other biologically active compounds. numberanalytics.comnih.gov

The cyclohexane scaffold itself provides a three-dimensional framework that can be important for biological activity, influencing how the final molecule interacts with enzymes or receptors.

The chemical behavior of this compound is dictated by its key structural components: the Boc-carbamate, the acetyl group, and the cyclohexane ring.

The Tert-Butoxycarbonyl (Boc) Group: This group effectively "masks" the nucleophilicity and basicity of the amine. Its bulky tert-butyl component provides steric hindrance, and the carbamate (B1207046) structure is stable to most bases, nucleophiles, and reducing agents. organic-chemistry.org Its key feature is its lability under acidic conditions, which proceeds through the formation of a stable tert-butyl cation. wikipedia.orgjk-sci.com

The Acetyl Group: This group provides a reactive electrophilic center at the carbonyl carbon and acidic protons on the methyl group. The carbonyl can be targeted by a wide range of nucleophiles. The acidity of the α-protons allows for the formation of an enolate intermediate, a powerful nucleophile in its own right. scribd.com

The Cyclohexane Ring: The cyclohexane ring typically exists in a chair conformation. The substituents (the acetyl and Boc-amino groups) can be positioned either cis or trans to each other, occupying axial or equatorial positions. This stereochemical relationship is critical as it can influence the reactivity of the functional groups and the biological properties of any resulting products. For example, the accessibility of the acetyl group to a bulky reagent can be affected by its axial or equatorial position.

The combination of these features in a single molecule provides a robust and flexible platform for synthetic chemists to build a diverse range of complex target molecules.

Data Tables

Table 1: Physicochemical Properties of a Related Compound: tert-butyl N-(4-oxocyclohexyl)carbamate Note: Data for the specific title compound is not readily available. The data presented here is for a structurally similar analog, where an oxo group replaces the acetyl group.

PropertyValue
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Topological Polar Surface Area 55.4 Ų
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3

Source: PubChem CID 1512535

Table 2: Common Reagents for Boc-Group Transformations

TransformationCommon Reagents and Conditions
Protection (Boc On) Di-tert-butyl dicarbonate (Boc₂O), Base (e.g., Triethylamine (B128534), NaOH), Solvent (e.g., THF, Dichloromethane) jk-sci.com
Deprotection (Boc Off) Strong Acid (e.g., Trifluoroacetic acid (TFA), HCl) in a solvent like Dichloromethane (B109758) or Ethyl Acetate (B1210297) wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-(4-acetylcyclohexyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO3/c1-9(15)10-5-7-11(8-6-10)14-12(16)17-13(2,3)4/h10-11H,5-8H2,1-4H3,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYDMRXYIKDXUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCC(CC1)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for the Preparation of Tert Butyl N 4 Acetylcyclohexyl Carbamate

Convergent and Linear Synthesis Pathways to the Compound

The most straightforward and common linear approach to tert-butyl N-(4-acetylcyclohexyl)carbamate is the direct protection of the corresponding primary amine, 4-acetylcyclohexylamine. This method involves treating the amine with a tert-butoxycarbonylating agent. The most widely used reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O).

The reaction is typically performed in a suitable solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or a biphasic system with water, often in the presence of a mild base like triethylamine (B128534) (Et₃N) or sodium bicarbonate (NaHCO₃) to neutralize the acidic byproduct.

Table 1: Representative Conditions for Direct N-Protection

Reagent Base Solvent Temperature Typical Yield
Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (Et₃N) Dichloromethane (DCM) 0 °C to Room Temp. >95%
Di-tert-butyl dicarbonate (Boc₂O) Sodium Bicarbonate (NaHCO₃) THF/Water Room Temp. >90%
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) Pyridine Acetonitrile (B52724) (MeCN) Room Temp. >90%

This strategy's efficiency is contingent on the availability of the 4-acetylcyclohexylamine precursor, which itself can be synthesized through various methods, including the reduction of 4-acetylcyclohexanone oxime.

Reductive amination provides a powerful convergent pathway to the target compound, typically starting from 4-acetylcyclohexanone. In this approach, the ketone is reacted with an amine source, such as ammonia (B1221849), to form an intermediate imine or enamine in situ. This intermediate is then reduced without isolation to yield the desired amine. youtube.com The resulting 4-acetylcyclohexylamine can then be protected as described in the previous section, often in a one-pot procedure.

A variety of reducing agents can be employed, with the choice depending on the specific substrates and desired reaction conditions. organic-chemistry.org Mild hydride reagents are preferred as they selectively reduce the iminium ion in the presence of the starting ketone. youtube.com

Common reducing agents for this transformation include:

Sodium cyanoborohydride (NaBH₃CN): Effective at slightly acidic pH, which favors iminium ion formation over the ketone. youtube.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): A milder and less toxic alternative to NaBH₃CN, it is highly effective for a wide range of ketones and aldehydes. youtube.com

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst, such as Palladium on carbon (Pd/C) or Raney Nickel, is another effective method. youtube.com

Table 2: Comparison of Reducing Agents for Reductive Amination

Reducing Agent Solvent Additive/Conditions Key Advantages
NaBH₃CN Methanol (B129727) (MeOH) pH control (~6-7) Selective for iminium ion
NaBH(OAc)₃ Dichloromethane (DCM) or Dichloroethane (DCE) Acetic Acid (optional) Mild, non-toxic, high yield
H₂ / Pd/C Ethanol (EtOH) or Methanol (MeOH) 1-5 atm H₂ pressure Clean workup, scalable

An alternative synthetic strategy involves the formation of the carbamate (B1207046) functionality through the interconversion of other functional groups on a pre-existing cyclohexyl ring. A notable example is the Curtius rearrangement. organic-chemistry.org

This pathway could begin with 4-acetylcyclohexanecarboxylic acid. The carboxylic acid is first converted to an acyl azide (B81097), typically by reaction with diphenylphosphoryl azide (DPPA) or by converting the acid to its acid chloride followed by reaction with sodium azide. organic-chemistry.orgtcichemicals.com Upon gentle heating, the acyl azide undergoes a Curtius rearrangement, losing dinitrogen gas to form an isocyanate intermediate. This highly reactive isocyanate is then trapped in situ with tert-butanol (B103910) to yield the final product, this compound. organic-chemistry.org

This method avoids the direct handling of the potentially unstable 4-acetylcyclohexylamine and is particularly useful when the corresponding carboxylic acid is more readily accessible than the amine. vanderbilt.edu

Catalytic Systems and Reaction Conditions for Formation

The synthesis of carbamates can be influenced and optimized by the use of various catalytic systems. These catalysts can increase reaction rates, improve yields, and allow for milder reaction conditions.

Lewis acids have been explored for their ability to catalyze reactions involving carbamates, primarily in N-acylation reactions. semanticscholar.org In the context of synthesizing this compound, a Lewis acid could potentially be used to activate the electrophile (e.g., Boc₂O) or the nucleophile (the amine). For instance, catalysts like zinc chloride (ZnCl₂), magnesium bromide (MgBr₂), or scandium triflate (Sc(OTf)₃) could polarize the carbonyl group of Boc₂O, making it more susceptible to nucleophilic attack by the cyclohexyl amine.

However, research has shown that the N-acylation of tert-butyl carbamate itself can be challenging under certain Lewis acidic conditions, suggesting that the specific substrate and reaction conditions must be carefully optimized. semanticscholar.org While direct N-protection with Boc₂O is often efficient without a catalyst, the addition of a Lewis acid could be investigated to accelerate the reaction at lower temperatures or with less reactive amine precursors.

Transition metals are widely used as catalysts in organic synthesis, and several methods are applicable to the formation of the target compound.

One of the most relevant applications is in catalytic hydrogenation for reductive amination , as mentioned previously. Catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), and Raney Nickel are highly effective for the reduction of the imine intermediate formed from 4-acetylcyclohexanone and an ammonia source. youtube.com This method is common in industrial settings due to its efficiency and the relatively low cost of the reagents (hydrogen gas).

More advanced strategies involve the direct functionalization of C-H bonds. For example, copper-catalyzed reactions have been developed for the synthesis of tertiary carbamates through the intermolecular functionalization of unactivated C(sp³)–H bonds. researchgate.net While this specific methodology applies to tertiary carbamates, it highlights the potential of modern transition metal catalysis to forge C-N bonds in novel ways, which could be adapted for related structures.

Table 3: Compound Names

Compound Name
This compound
4-acetylcyclohexylamine
Di-tert-butyl dicarbonate
Dichloromethane
Tetrahydrofuran
Triethylamine
Sodium bicarbonate
2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile
Pyridine
Acetonitrile
4-acetylcyclohexanone
Sodium cyanoborohydride
Sodium triacetoxyborohydride
Palladium on carbon
Raney Nickel
4-acetylcyclohexanecarboxylic acid
Diphenylphosphoryl azide
Sodium azide
tert-butanol
Zinc chloride
Magnesium bromide
Scandium triflate

Optimization of Solvent Systems and Temperature Profiles

The reaction of an amine with Boc anhydride (B1165640) to form a tert-butyl carbamate is a widely utilized transformation in organic synthesis. numberanalytics.comjk-sci.com The efficiency of this protection step is often influenced by the choice of solvent and the reaction temperature.

A variety of solvents can be employed for the Boc protection of amines, with the selection often depending on the solubility of the starting amine. Common choices include aprotic solvents like tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN), as well as protic solvents like methanol or even aqueous systems. fishersci.co.uk For a substrate like 4-acetylcyclohexylamine, a polar aprotic solvent such as THF or DCM would likely provide good solubility for both the amine and Boc anhydride.

The reaction is typically carried out in the presence of a mild base to neutralize the acidic byproduct formed during the reaction. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are frequently used for this purpose. The temperature profile for Boc protection is generally mild, with most reactions proceeding efficiently at room temperature. fishersci.co.uk In some cases, gentle heating to around 40-50°C may be employed to accelerate the reaction, particularly if the amine is less nucleophilic. wordpress.com Conversely, for highly reactive amines, cooling the reaction mixture may be necessary to control the reaction rate and minimize potential side reactions.

Table 1: Hypothetical Optimization of Boc Protection of 4-acetylcyclohexylamine

EntrySolventBase (equiv.)Temperature (°C)Reaction Time (h)Hypothetical Yield (%)
1Dichloromethane (DCM)Triethylamine (1.2)25 (Room Temp.)4>95
2Tetrahydrofuran (THF)Triethylamine (1.2)25 (Room Temp.)4>95
3Acetonitrile (ACN)N,N-Diisopropylethylamine (1.2)25 (Room Temp.)6>90
4MethanolNone25 (Room Temp.)12~85
5Dichloromethane (DCM)Triethylamine (1.2)08>95
6Tetrahydrofuran (THF)Triethylamine (1.2)502>95

This table is illustrative and based on general knowledge of Boc protection reactions.

Monitoring the reaction progress is typically achieved by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to ensure complete consumption of the starting amine. Upon completion, the workup usually involves an aqueous wash to remove the base and any water-soluble byproducts, followed by extraction of the desired carbamate into an organic solvent.

Stereochemical Control and Diastereoselectivity in Synthesis

The cyclohexane (B81311) ring in this compound can exist as two diastereomers: cis and trans. The stereochemical outcome of the synthesis is largely dependent on the stereochemistry of the starting material, 4-acetylcyclohexylamine.

The synthesis of stereochemically pure cis or trans this compound would ideally begin with the corresponding pure isomer of 4-acetylcyclohexylamine. The synthesis of substituted cyclohexylamines often results in a mixture of diastereomers. researchgate.net However, methods for the separation of these isomers are well-documented and can be applied in this context.

One common method for separating diastereomeric amines is through the fractional crystallization of their salts formed with a chiral acid. wikipedia.org For instance, treatment of a cis/trans mixture of 4-acetylcyclohexylamine with an appropriate acid could lead to the selective precipitation of one of the diastereomeric salts. Subsequent neutralization would then yield the desired pure isomer of the amine.

Alternatively, enzymatic methods have been shown to be highly effective in the stereoselective synthesis and separation of cyclohexylamines. For example, transaminases can be used for the diastereomer-selective deamination of a cis/trans mixture, allowing for the isolation of the desired trans-amine with high diastereomeric excess. nih.govresearchgate.net This biocatalytic approach offers a green and efficient alternative to classical resolution methods.

Once the separated cis or trans 4-acetylcyclohexylamine is obtained, the Boc protection reaction as described in the previous section would proceed with retention of stereochemistry at the C1 and C4 positions of the cyclohexane ring, yielding the corresponding pure cis or trans this compound.

Table 2: Methods for the Separation of cis and trans Isomers of 4-Substituted Cyclohexylamines

MethodDescriptionAdvantages
Fractional CrystallizationFormation of diastereomeric salts with a resolving agent, followed by separation based on solubility differences.Well-established, can be performed on a large scale.
Column ChromatographySeparation of the isomers on a stationary phase based on differences in polarity and steric interactions.Applicable to a wide range of compounds.
Enzymatic ResolutionUse of enzymes, such as lipases or transaminases, to selectively react with one isomer, allowing for the separation of the unreacted isomer.High stereoselectivity, mild reaction conditions.

While the focus so far has been on the diastereomers of this compound, it is important to note that if the acetyl group is introduced in a way that creates a new stereocenter, or if the molecule is to be resolved into its enantiomers, methods of asymmetric synthesis would be necessary.

In the absence of specific literature for this compound, general strategies for the asymmetric synthesis of substituted cyclohexylamines can be considered. One approach involves the use of a chiral auxiliary. A chiral amine could be reacted with a precursor to the acetylcyclohexyl ring, and the auxiliary would direct the stereochemical outcome of a subsequent ring-forming or functionalization reaction. The auxiliary would then be removed to yield the enantiomerically enriched product.

Another powerful strategy is asymmetric catalysis. Organocatalytic cascade reactions have been developed for the highly enantioselective synthesis of substituted cyclohexylamines from achiral starting materials. acs.orgacs.org These methods often employ chiral Brønsted acids or chiral secondary amines as catalysts to control the formation of multiple stereocenters in a single operation. Such an approach could theoretically be adapted to synthesize enantiomerically pure versions of 4-acetylcyclohexylamine, which could then be protected as the tert-butyl carbamate.

Chemical Reactivity and Advanced Transformations of Tert Butyl N 4 Acetylcyclohexyl Carbamate

Reactions Involving the Acetyl Group on the Cyclohexyl Ring

The acetyl group, a simple ketone, is a cornerstone of organic chemistry, providing a reactive handle for numerous transformations. Its position on the cyclohexane (B81311) ring, which is further substituted with a bulky N-Boc group, introduces stereochemical considerations that can influence reaction outcomes.

Ketone Derivatization and Carbonyl Reactivity

The carbonyl carbon of the acetyl group is electrophilic and susceptible to attack by a variety of nucleophiles. This reactivity allows for the formation of a wide array of ketone derivatives. These reactions are fundamental for modifying the structure and properties of the parent molecule. Common derivatization strategies include the formation of imines, oximes, and hydrazones through condensation with primary amines, hydroxylamine, and hydrazine (B178648) derivatives, respectively. The reaction conditions for these transformations are typically mild, often requiring only catalytic amounts of acid.

The steric hindrance imposed by the cyclohexane ring and the distal N-Boc group generally does not prevent these reactions but can influence the rate and equilibrium position.

Table 1: Derivatization Reactions of the Acetyl Group

Derivative Reagent Product Functional Group
Imine (Schiff Base) Primary Amine (R-NH₂) C=N-R
Oxime Hydroxylamine (NH₂OH) C=N-OH
Hydrazone Hydrazine (NH₂-NH₂) C=N-NH₂
Semicarbazone Semicarbazide (NH₂-NH-C(O)NH₂) C=N-NH-C(O)NH₂

Selective Reductions and Oxidations

The ketone of the acetyl group can be selectively reduced to a secondary alcohol. The choice of reducing agent is critical for achieving high yields and, in some cases, controlling stereoselectivity. Standard hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. The approach of the hydride nucleophile to the carbonyl can occur from either the axial or equatorial face of the cyclohexane ring, leading to a mixture of diastereomeric alcohol products. The ratio of these diastereomers is influenced by steric factors and the specific reaction conditions employed.

While ketones are generally resistant to oxidation, certain powerful oxidizing agents can induce cleavage or rearrangement. The Baeyer-Villiger oxidation, for instance, utilizes peroxy acids (e.g., m-CPBA) to convert the ketone into an ester. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent carbons, offering a pathway to further functionalize the molecule.

Table 2: Selective Reduction of the Acetyl Group

Reagent Product Key Features
Sodium Borohydride (NaBH₄) Secondary Alcohol Mild, selective for ketones and aldehydes.
Lithium Aluminum Hydride (LiAlH₄) Secondary Alcohol Powerful, reduces most carbonyls and esters.

Carbon-Carbon Bond Formation at the Acetyl Moiety

The acetyl group serves as a key site for constructing new carbon-carbon bonds, significantly increasing the molecular complexity. These reactions can occur either at the electrophilic carbonyl carbon or at the adjacent α-carbon, which can be deprotonated to form a nucleophilic enolate.

Wittig Reaction : This reaction transforms the carbonyl group into a carbon-carbon double bond by reacting the ketone with a phosphorus ylide. It is a highly reliable method for alkene synthesis.

Grignard and Organolithium Reactions : The addition of organometallic reagents, such as Grignard reagents (R-MgBr) or organolithiums (R-Li), to the carbonyl carbon results in the formation of a tertiary alcohol after an aqueous workup.

Aldol (B89426) and Related Reactions : Under basic or acidic conditions, the acetyl group can be deprotonated at the α-carbon to form an enolate. This enolate can then act as a nucleophile, attacking other electrophiles, such as aldehydes or ketones, in an aldol addition or condensation reaction.

Cyanohydrin Formation : The addition of a cyanide ion (e.g., from NaCN or KCN) to the carbonyl group yields a cyanohydrin. chemrevise.org The resulting nitrile group can be further hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a variety of other functionalities. tcichemicals.com

Reactivity of the Carbamate (B1207046) Functionality

The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis due to its stability under many reaction conditions and its susceptibility to cleavage under specific, typically acidic, conditions. uky.edu

Selective Deprotection Strategies of the tert-Butoxycarbonyl (Boc) Group

The removal of the Boc group to reveal the free amine is a crucial step in many synthetic sequences. The most common method involves treatment with strong acids, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrogen chloride (HCl) in various organic solvents. researchgate.net The mechanism proceeds via the formation of a stable tert-butyl cation. acsgcipr.org

However, the need for orthogonality with other acid-sensitive functional groups has driven the development of milder and more selective deprotection methods. These alternative strategies are particularly valuable when the substrate contains other acid-labile groups. researchgate.net

Table 3: Selected Reagents for Boc Group Deprotection

Reagent/System Conditions Notes Citation
Trifluoroacetic Acid (TFA) DCM, Room Temperature Standard, highly efficient method. uky.edu
Hydrogen Chloride (HCl) Dioxane, Ethyl Acetate (B1210297), or Methanol (B129727) Common alternative to TFA. researchgate.net
Oxalyl Chloride / Methanol Room Temperature Mild conditions, tolerant of various functional groups. uky.edunih.gov
Methanesulfonic Acid (MeSO₃H) tBuOAc/DCM Allows for selective deprotection in the presence of tert-butyl esters. researchgate.net

Reactions Involving the Urethane (B1682113) Linkage

While often viewed primarily as a protecting group, the urethane (or carbamate) linkage itself possesses a unique reactivity profile. Carbamates can act as electrophiles, particularly when activated. nih.gov For instance, under specific basic conditions, N-Boc protected amines can react with nucleophiles like alcohols or thiols to form new carbamates or thiocarbamates, respectively. nih.gov This transformation often proceeds through an intermediate isocyanate, which is then trapped by the nucleophile. nih.gov

The conversion of N-Boc carbamates to isocyanates can also be achieved using dehydrating agents. researchgate.net This provides a valuable synthetic route to ureas and other derivatives via subsequent reaction with amines. Furthermore, the nitrogen atom of the carbamate can, under certain conditions, undergo reactions such as N-methylation, although this is less common for sterically hindered Boc groups. researchgate.net The carbamate functional group is a versatile entity, participating in reactions that extend beyond its protective role. ebrary.netchemeurope.com

Transformations of the Cyclohexyl Scaffold

The reactivity of the cyclohexyl ring in tert-butyl N-(4-acetylcyclohexyl)carbamate is governed by the interplay of steric and electronic effects of the existing substituents. The bulky tert-butyl carbamate and the acetyl group influence the conformational equilibrium of the cyclohexane chair forms, which in turn dictates the stereochemical outcome of reactions on the ring.

The functionalization of the cyclohexyl ring at positions other than the carbon atoms bearing the acetyl and carbamate groups can be achieved through various organic transformations. The feasibility and stereoselectivity of these reactions are highly dependent on the conformational preferences of the starting material. The cis and trans isomers of this compound will exhibit different reactivities due to the axial or equatorial positioning of the substituents.

For instance, elimination reactions, such as E1 and E2, on a substituted cyclohexane derivative are highly stereospecific. E2 eliminations, in particular, require an anti-periplanar arrangement of the leaving group and a proton on an adjacent carbon. chemistrysteps.comkhanacademy.orgchemistrysteps.comlibretexts.org In the context of a cyclohexane ring, this translates to a requirement for both the leaving group and the proton to be in axial positions. libretexts.org Therefore, the rate and regioselectivity of an E2 reaction on a derivative of this compound would be controlled by the conformational equilibrium that allows for this diaxial arrangement.

The following table outlines potential functionalization reactions at peripheral positions of the cyclohexyl scaffold:

Reaction TypeReagents and ConditionsPotential Product(s)Stereochemical Considerations
HalogenationN-Bromosuccinimide (NBS), light/heatBrominated cyclohexyl derivativeFree radical mechanism, likely leading to a mixture of isomers.
DehydrogenationPd/C, heatCyclohexene or cyclohexadiene derivativeThermodynamically controlled, favors the most stable double bond position.
HydroxylationOsO₄, NMODiol derivativeSyn-dihydroxylation, face selectivity influenced by existing substituents.

The acetyl group on the cyclohexane ring serves as a key handle for initiating skeletal rearrangements, leading to ring expansion or the formation of bicyclic systems. Two notable transformations in this regard are the Baeyer-Villiger oxidation and the Tiffeneau-Demjanov rearrangement.

The Baeyer-Villiger oxidation transforms a ketone into an ester or a lactone using a peroxyacid. organic-chemistry.orgwikipedia.orgnih.gov When applied to a cyclic ketone, it results in a ring-expanded lactone. wikipedia.orgyoutube.com In the case of this compound, the acetyl group could potentially be oxidized to an acetate ester. However, a more profound modification would involve the oxidation of a related cyclohexanone (B45756) derivative, tert-butyl (4-oxocyclohexyl)carbamate, which would yield a seven-membered lactone. The migratory aptitude of the adjacent carbon atoms dictates the regioselectivity of this rearrangement. organic-chemistry.orgyoutube.com

The Tiffeneau-Demjanov rearrangement provides a method for the one-carbon ring expansion of cyclic ketones. youtube.comstackexchange.com This reaction sequence typically involves the conversion of the ketone to a cyanohydrin, followed by reduction to a β-amino alcohol and subsequent treatment with nitrous acid to induce the rearrangement. Applied to the acetyl group of the target molecule, this could potentially lead to a ring-expanded cycloheptanone (B156872) derivative.

The following table summarizes potential ring modification reactions:

RearrangementKey Intermediate(s)Potential Product
Baeyer-Villiger OxidationCriegee intermediateRing-expanded lactone (from the corresponding cyclohexanone) or acetate ester
Tiffeneau-Demjanov Rearrangementβ-amino alcohol, diazonium saltRing-expanded cycloheptanone

Mechanistic Investigations of Key Reactions

A thorough understanding of the reaction mechanisms is crucial for predicting and controlling the outcomes of the transformations discussed above. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

The stereochemical outcome of reactions on the cyclohexyl ring provides significant insight into the reaction pathway. For instance, the strict requirement for a diaxial arrangement in E2 eliminations is a direct consequence of the concerted nature of the reaction, where the C-H and C-leaving group bonds break simultaneously as the new π-bond forms. libretexts.org The transition state for this process involves the overlap of the σ C-H and σ* C-X orbitals, which is maximized in an anti-periplanar geometry. chemistrysteps.com

In the Baeyer-Villiger oxidation , the mechanism involves the initial nucleophilic attack of the peroxyacid on the protonated ketone, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The subsequent step is a concerted migration of one of the adjacent carbon atoms to the oxygen of the peroxide, with the concomitant cleavage of the O-O bond. wikipedia.org The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org The stereochemistry of the migrating group is retained during the rearrangement. youtube.com

Computational studies, such as density functional theory (DFT) calculations, can be employed to model the transition states of these reactions, providing detailed information about their geometry and energy barriers. researchgate.net

The rates of reactions involving the cyclohexyl scaffold are influenced by both kinetic and thermodynamic factors. The conformational equilibrium of the substituted cyclohexane is a key thermodynamic consideration. For a reaction that requires a specific conformation (e.g., the axial leaving group in an E2 reaction), the reaction rate will be dependent on the population of that reactive conformer. chemistrysteps.comlibretexts.org

Kinetic studies, such as monitoring the reaction rate as a function of reactant concentrations and temperature, can provide valuable data for determining the rate law and activation parameters of a reaction. For example, the rate of a Baeyer-Villiger oxidation is dependent on the nature of the peroxyacid, with more acidic peroxyacids generally being more reactive. wikipedia.org

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy offers a powerful, non-destructive method to probe the chemical environment of each atom within the tert-butyl N-(4-acetylcyclohexyl)carbamate molecule. While standard one-dimensional (1D) ¹H and ¹³C NMR provide essential information on the number and type of protons and carbons, advanced 2D techniques and specialized experiments are required for complete structural elucidation and dynamic studies.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle of this compound by establishing connectivity between different atoms. These experiments resolve spectral overlap that can occur in 1D spectra and provide definitive assignments. buketov.edu.kzresearchgate.net

Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms (²JHH and ³JHH coupling). For this compound, COSY would reveal the complete spin system of the cyclohexane (B81311) ring, showing correlations between the methine proton at the C1 position (CH-NHBoc) and its neighbors at C2 and C6, as well as correlations among the protons of the C2, C3, C5, and C6 methylene (B1212753) groups and the methine proton at C4.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is an essential step for assigning the carbon signals of the cyclohexane ring and the methyl group of the acetyl moiety based on their known proton chemical shifts.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range correlations between protons and carbons (typically over two to three bonds), which is vital for connecting different spin systems. Key HMBC correlations for this molecule would include:

The protons of the tert-butyl group to the carbamate (B1207046) carbonyl carbon.

The NH proton to the carbamate carbonyl carbon and the C1 carbon of the cyclohexane ring.

The protons of the acetyl methyl group to the ketone carbonyl carbon and the C4 carbon of the ring.

The C4 methine proton to the ketone carbonyl carbon.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, providing critical information about the molecule's stereochemistry and preferred conformation. For instance, NOESY can distinguish between the cis and trans isomers of this compound by showing correlations between axial and equatorial protons on the cyclohexane ring. For the trans isomer, where both substituents are expected to be in equatorial positions in the preferred chair conformation, NOESY would show correlations between the axial protons at C1/C3/C5 and C2/C4/C6.

The following table summarizes the expected 2D NMR correlations for the unambiguous assignment of the trans isomer.

Proton (¹H)Correlated Proton (COSY)Correlated Carbon (HSQC)Correlated Carbons (HMBC)
NH H1-C=O (carbamate), C1
H1 NH, H2, H6C1C2, C6, C=O (carbamate)
H4 H3, H5C4C3, C5, C=O (acetyl)
CH₃ (acetyl) -C (acetyl methyl)C=O (acetyl), C4
CH₃ (t-butyl) -C (t-butyl methyl)C (t-butyl quat.), C=O (carbamate)

Quantitative NMR for Purity and Reaction Monitoring

Quantitative NMR (qNMR) is a highly accurate method for determining the concentration or purity of a substance. Unlike chromatographic methods, qNMR does not require an identical reference standard of the analyte. Instead, a certified internal standard with a known concentration is added to a precisely weighed sample of the analyte.

For this compound, its purity can be determined by comparing the integral of a well-resolved proton signal (e.g., the sharp singlet of the tert-butyl group at ~1.4 ppm or the acetyl methyl singlet at ~2.1 ppm) with the integral of a known peak from an internal standard (e.g., maleic acid or dimethyl sulfone). The molar quantity and thus the purity of the analyte can be calculated directly. This technique is also invaluable for reaction monitoring, allowing researchers to track the consumption of starting materials and the formation of this compound in real-time by analyzing aliquots from the reaction mixture.

Variable Temperature NMR for Conformational Dynamics

The cyclohexane ring is not static; it undergoes a rapid "chair-chair" interconversion at room temperature. For a substituted cyclohexane like this compound, this dynamic process involves the substituents flipping between axial and equatorial positions. Variable Temperature (VT) NMR is the ideal technique to study these conformational dynamics. researchgate.netchemrxiv.orgsemanticscholar.org

At room temperature, the NMR spectrum shows averaged signals for the axial and equatorial protons because the ring flip is fast on the NMR timescale. As the temperature is lowered, the rate of interconversion decreases. Eventually, the temperature reaches the "coalescence point," where the signals for the distinct axial and equatorial environments broaden significantly. Below this temperature, in the slow-exchange regime, separate signals for each conformer can be observed.

For trans-tert-butyl N-(4-acetylcyclohexyl)carbamate, the diequatorial conformer is strongly favored due to the large A-value (steric bulk) of the tert-butyl group. VT-NMR experiments would likely show that the molecule is locked in this conformation even at higher temperatures. For the cis isomer, however, one substituent must be axial, leading to a more complex equilibrium. VT-NMR could be used to determine the free energy barrier (ΔG‡) for the ring flip and quantify the population of each chair conformer.

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. When coupled with fragmentation techniques, it becomes a powerful tool for structural confirmation.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

ESI and APCI are "soft" ionization techniques that are well-suited for analyzing thermally labile molecules like carbamates.

Electrospray Ionization (ESI): In ESI, the sample is dissolved in a polar, volatile solvent and sprayed through a high-voltage capillary, forming charged droplets. As the solvent evaporates, ions (such as the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺) are released into the mass analyzer. ESI is highly sensitive and would be the primary choice for analyzing this compound, likely yielding a prominent ion corresponding to its exact protonated mass.

Atmospheric Pressure Chemical Ionization (APCI): APCI is used for less polar molecules that are not easily ionized by ESI. A heated nebulizer vaporizes the sample, and a corona discharge creates reactant ions from the solvent vapor, which then ionize the analyte molecules via proton transfer. APCI might induce more in-source fragmentation compared to ESI.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves selecting a specific ion (a "precursor ion," such as the [M+H]⁺ ion of the compound) and subjecting it to collision-induced dissociation (CID) with an inert gas. The resulting "product ions" are then analyzed, providing a fragmentation fingerprint that is characteristic of the molecule's structure. doaj.org

The fragmentation of N-Boc protected compounds is well-documented. doaj.orgreddit.com For this compound ([M+H]⁺), the primary fragmentation pathways would include:

Loss of isobutylene (B52900): A major fragmentation pathway involves the loss of isobutylene (C₄H₈, 56 Da) from the tert-butyl group, leading to a carbamic acid intermediate that can subsequently lose CO₂.

Loss of the entire Boc group: Cleavage can result in the loss of the entire tert-butoxycarbonyl group (C₅H₉O₂, 101 Da).

Formation of the tert-butyl cation: The stable tert-butyl cation (C₄H₉⁺, m/z 57) is a common and often abundant fragment.

Cleavage of the acetyl group: Fragmentation can also occur via the loss of the acetyl group (CH₃CO, 43 Da).

The following table details the predicted major fragments for this compound in an MS/MS experiment.

Precursor Ion (m/z)Fragment Ion (m/z)Neutral LossFormula of LossIdentity of Fragment
256.186200.12856.058C₄H₈[M+H - isobutylene]⁺
256.186156.139100.047C₅H₈O₂[M+H - isobutylene - CO₂]⁺
256.186140.144115.042C₅H₉NO₂[Cyclohexyl-acetyl]⁺
256.18657.070199.116C₁₀H₁₅NO₃[tert-butyl cation]⁺

This detailed fragmentation data, combined with the precise mass measurements from HRMS, provides unequivocal confirmation of the compound's identity and structure. libretexts.orglibretexts.org

Vibrational (Infrared, IR) and Electronic (UV-Vis) Spectroscopy

Spectroscopic analysis provides fundamental insights into the molecular structure and electronic environment of this compound. Infrared spectroscopy identifies the key functional groups through their characteristic vibrational frequencies, while UV-Vis spectroscopy sheds light on the electronic transitions within the molecule's chromophores.

Analysis of Characteristic Functional Group Vibrations

The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to its primary functional groups: the carbamate and the acetyl ketone. While a specific experimental spectrum for this exact compound is not widely published, its expected vibrational frequencies can be accurately predicted based on data from analogous structures containing carbamate and ketone moieties. nih.govnist.govnist.govmdpi.com

The key vibrations include:

N-H Stretching: A distinct, sharp to moderately broad band is anticipated in the region of 3400-3200 cm⁻¹, characteristic of the N-H stretching vibration of the secondary carbamate. nih.gov

C-H Stretching: Multiple sharp bands are expected between 3000 and 2850 cm⁻¹ due to the symmetric and asymmetric stretching vibrations of the C-H bonds within the cyclohexyl ring and the tert-butyl group.

Carbonyl (C=O) Stretching: This is a critical region for this molecule, which contains two carbonyl groups.

The carbamate C=O is expected to produce a strong, sharp absorption band around 1715-1685 cm⁻¹. The delocalization of the nitrogen lone pair into the carbonyl group slightly lowers its frequency compared to a standard ketone. nih.gov

The acetyl C=O (ketone) will also give rise to a strong, sharp band, typically around 1715 cm⁻¹. The two distinct carbonyl bands may overlap or appear as a broadened peak or a shoulder, depending on the molecular environment.

N-H Bending and C-N Stretching: Vibrations associated with N-H bending are typically observed near 1550-1500 cm⁻¹. C-N stretching vibrations are found in the fingerprint region, usually between 1250 and 1020 cm⁻¹.

C-O Stretching: The C-O bonds of the carbamate ester group exhibit stretching vibrations in the 1300-1000 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H (Carbamate) Stretching 3400 - 3200 Medium-Strong
C-H (Alkyl) Stretching 3000 - 2850 Medium-Strong
C=O (Carbamate) Stretching 1715 - 1685 Strong
C=O (Ketone) Stretching ~1715 Strong
N-H (Carbamate) Bending 1550 - 1500 Medium

Electronic Transitions and Chromophore Analysis

The electronic spectrum of this compound is determined by its chromophores, which are the two carbonyl groups of the carbamate and acetyl functions. As these two groups are not conjugated with any other π-systems, the primary electronic transition observed is the n→π* (n-to-pi-star) transition. masterorganicchemistry.com

This transition involves the excitation of a non-bonding electron (from one of the oxygen lone pairs) to an anti-bonding π* orbital of the C=O double bond. masterorganicchemistry.com

n→π Transition:* These transitions are characteristically weak, with low molar absorptivity (ε) values, typically less than 100 M⁻¹cm⁻¹. They are expected to appear in the UV region between 270 and 300 nm. masterorganicchemistry.com

π→π Transition:* The π→π* transitions for isolated carbonyl groups occur at much higher energies and shorter wavelengths, typically below 200 nm, and are often not observed in standard UV-Vis spectroscopy.

Given the presence of two isolated carbonyl chromophores, the UV-Vis spectrum of this compound is predicted to show a weak absorption band in the 270-300 nm range. mdpi.commasterorganicchemistry.com

Table 2: Predicted Electronic Transitions for this compound

Chromophore Transition Predicted λmax Range (nm) Molar Absorptivity (ε)

X-ray Crystallography for Solid-State Structure Determination

While no specific published crystal structure for this compound was identified in a comprehensive literature search, its solid-state characteristics can be inferred from its molecular structure and analysis of closely related compounds.

Determination of Molecular Geometry and Bond Parameters

The expected molecular geometry is dictated by its constituent parts:

Cyclohexane Ring: The 1,4-disubstituted cyclohexane ring will adopt a stable chair conformation to minimize steric strain. This can result in two diastereomers: cis, with one substituent in an axial and one in an equatorial position, and trans, with both substituents in equatorial positions (or both axial, which is less stable).

Carbamate Group: The carbamate functional group (N-C=O) is generally planar due to the delocalization of the nitrogen lone pair electrons.

Bond Parameters: Standard bond lengths and angles for C-C, C-H, C-N, C=O, and C-O bonds are expected.

Analysis of Intermolecular Interactions and Crystal Packing

The crystal packing of this molecule would be heavily influenced by hydrogen bonding and van der Waals interactions. A study on the crystal structure of a similar molecule, tert-butyl acetylcarbamate, revealed that the dominant intermolecular interaction is a strong N—H⋯O hydrogen bond between the carbamate N-H donor and the carbamate carbonyl oxygen acceptor of a neighboring molecule. nih.gov

Table 3: Hydrogen Bond Parameters from the Analogous Compound tert-butyl acetylcarbamate nih.gov

Donor-H···Acceptor D-H (Å) H···A (Å) D···A (Å) <(DHA) (°) Symmetry

Chiroptical Spectroscopy (if applicable to specific isomers)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Vibrational Circular Dichroism (VCD), are used to study chiral molecules. nih.gov A molecule is chiral if it is non-superimposable on its mirror image, which requires the absence of an improper axis of rotation (including a plane of symmetry and a center of inversion).

The common stereoisomers of this compound are the cis and trans diastereomers. In their stable chair conformations, both the cis and trans isomers possess a plane of symmetry that passes through the C1 and C4 atoms of the cyclohexane ring and the attached substituents. Due to this inherent symmetry, these isomers are achiral and therefore optically inactive.

Consequently, chiroptical spectroscopy is not applicable for the analysis of these specific isomers of this compound, as they would not exhibit a CD or VCD spectrum.

Table of Compounds Mentioned

Compound Name
This compound
tert-butyl carbamate
butyl carbamate
tert-butyl N-acetylcarbamate
tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate

Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Conformational Analysis

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique used to investigate the stereochemical features of chiral molecules. While specific, detailed CD spectroscopic studies exclusively focused on this compound are not extensively documented in publicly available research, the principles of CD analysis are highly applicable to its structure. The molecule contains two key chromophores—the carbonyl group of the acetyl moiety and the carbamate group—which are expected to produce distinct signals in the CD spectrum, providing valuable information on both enantiomeric purity and molecular conformation.

Theoretical Application for Conformational Analysis

The CD spectrum of this compound would be dominated by the electronic transitions of its chromophores. The acetyl group's carbonyl function undergoes a well-characterized n → π* transition, which is notoriously sensitive to its stereochemical environment and typically appears as a weak absorption in the UV spectrum around 280-300 nm. In a chiral environment, this transition gives rise to a Cotton effect (a characteristic peak or trough) in the CD spectrum.

The sign and magnitude of this Cotton effect are directly related to the conformation of the cyclohexane ring and the spatial arrangement of substituents relative to the carbonyl group. For cyclohexanone (B45756) derivatives, the Octant Rule is often applied to predict the sign of the Cotton effect based on the location of substituents in eight spatial regions (octants) relative to the carbonyl group. semanticscholar.orgwiley.com For this compound, the preferred chair conformation of the cyclohexane ring (with substituents in either axial or equatorial positions) would create a specific chiral perturbation on the carbonyl chromophore, leading to a predictable CD signal. For instance, the cis and trans diastereomers would be expected to exhibit distinct CD spectra due to the different spatial relationship between the acetyl and the N-Boc-amino groups.

Application in Enantiomeric Purity Determination

CD spectroscopy is an inherently sensitive technique for distinguishing between enantiomers. nsf.gov Enantiomers of a chiral compound produce CD spectra that are mirror images of each other (i.e., equal in magnitude but opposite in sign). This property allows for the straightforward determination of enantiomeric purity or enantiomeric excess (ee). nih.govhindsinstruments.com

The analysis can be performed by comparing the CD signal intensity of a sample to that of a known, enantiopure standard. berkeley.edu The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. An equal mixture of both enantiomers (a racemic mixture) is CD-silent, as the opposing signals cancel each other out.

Furthermore, CD detectors can be coupled with standard achiral High-Performance Liquid Chromatography (HPLC) systems. This setup allows for the simultaneous determination of chemical purity (from the HPLC UV detector) and enantiomeric purity (from the inline CD detector) without the need for specialized and often costly chiral chromatography columns. nih.gov

Illustrative Research Findings

Although experimental data for the target compound is scarce, hypothetical data can illustrate the expected findings. The tables below represent potential CD spectroscopic data for the enantiomers of the trans isomer of this compound, demonstrating its use in conformational and enantiopurity analysis.

Table 1: Hypothetical CD Data for Conformational Analysis of trans Isomers

Isomer / EnantiomerChromophoreTransitionWavelength (λmax, nm)Molar Ellipticity (Δε)
(1R, 4R)Acetyl (C=O)n → π~290+1.5
(1S, 4S)Acetyl (C=O)n → π~290-1.5
(1R, 4R)Carbamate (N-C=O)n → π~225+2.0
(1S, 4S)Carbamate (N-C=O)n → π~225-2.0

Note: This table is illustrative. The sign of the Cotton effect is hypothetical and would depend on the precise molecular conformation and application of stereochemical rules like the Octant Rule.

Table 2: Illustrative Data for Enantiomeric Purity Determination

SampleEnantiomeric Excess (ee)Observed Ellipticity at 290 nm (mdeg)
Pure (1R, 4R)100%+10.0
Sample A90% (R)+9.0
Sample B50% (R)+5.0
Sample C (Racemic)0%0.0
Sample D75% (S)-7.5
Pure (1S, 4S)100% (S)-10.0

Note: This table illustrates the linear relationship between enantiomeric excess and the observed CD signal at a fixed wavelength and concentration. The values are for demonstration purposes.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations on Molecular Structure and Energetics

Quantum chemical calculations are fundamental to elucidating the electronic structure and energetic landscape of tert-butyl N-(4-acetylcyclohexyl)carbamate. These methods provide a detailed picture of electron distribution and the stability of different molecular arrangements.

Density Functional Theory (DFT) Studies on Electronic Properties

Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules. For this compound, DFT calculations can determine key electronic descriptors. While specific experimental or extensive computational studies on this exact molecule are not widely published, analogous studies on similar carbamate-containing molecules provide a framework for understanding its likely electronic characteristics researchgate.netresearchgate.net.

DFT calculations would typically be employed to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution and are instrumental in predicting sites for electrophilic and nucleophilic attack. For carbamates, the oxygen atoms of the carbonyl and tert-butoxy (B1229062) groups, as well as the nitrogen atom, are expected to be regions of high electron density.

Table 1: Predicted Electronic Properties from DFT Calculations

Property Predicted Value/Characteristic Significance
HOMO Energy Expected to be localized on the carbamate (B1207046) and acetyl groups Relates to the ability to donate electrons
LUMO Energy Expected to be distributed over the carbonyl groups Relates to the ability to accept electrons
HOMO-LUMO Gap Moderate Indicates moderate chemical stability
Dipole Moment Non-zero Suggests the molecule is polar

Ab Initio Calculations for Conformational Preferences

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for determining the conformational preferences of flexible molecules like this compound. The cyclohexane (B81311) ring can exist in chair, boat, and twist-boat conformations, with the chair form generally being the most stable. The substituents—the acetyl and the tert-butyl carbamate groups—can be in either axial or equatorial positions.

Studies on similar cyclohexyl derivatives have shown a strong preference for substituents to occupy the equatorial position to minimize steric hindrance, particularly the bulky tert-butyl group scielo.br. Therefore, for this compound, it is highly probable that both the acetyl and the N-carbamate groups prefer equatorial positions in the most stable chair conformation. Ab initio methods, such as Hartree-Fock (HF) or Møller-Plesset perturbation theory (MP2), can be used to calculate the relative energies of these different conformers to quantify their stability.

Conformational Analysis and Dynamics Simulations

The dynamic nature of this compound can be explored through conformational analysis and molecular dynamics simulations, which provide insights into the molecule's flexibility and the transitions between different conformational states.

Molecular Mechanics and Molecular Dynamics Simulations

Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools for studying the conformational landscape of larger molecules. MM methods use classical force fields to estimate the potential energy of a molecule as a function of its atomic coordinates. These methods are computationally less expensive than quantum chemical calculations and can be used to explore a wide range of conformations.

MD simulations provide a time-resolved view of the molecule's motion. By simulating the trajectory of the atoms over time, it is possible to observe conformational transitions, such as the ring-flipping of the cyclohexane moiety. For this compound, MD simulations could reveal the preferred orientations of the substituent groups and the flexibility of the carbamate linkage.

Potential Energy Surface Exploration

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Exploring the PES helps to identify stable conformers (local minima) and the transition states that connect them (saddle points). For a molecule with multiple rotatable bonds, such as the C-N bond in the carbamate group and the bonds connecting the substituents to the cyclohexane ring, the PES can be complex.

Computational methods can be used to map out the PES, providing a detailed understanding of the molecule's conformational flexibility and the energy barriers for interconversion between different conformers. Studies on other tertiary carbamates have detailed the rotational barriers around the C-N bond, which are influenced by the nature of the substituents researchgate.net.

Table 2: Predicted Conformational Data

Dihedral Angle Predicted Stable Conformation(s) Energy Barrier for Rotation
C-C-N-C (Carbamate) Planar or near-planar Moderate

Molecular Modeling of Reactivity and Selectivity

Molecular modeling techniques can be used to predict the reactivity and selectivity of this compound in chemical reactions. By analyzing the electronic and steric properties of the molecule, it is possible to identify the most likely sites for reaction and to rationalize the formation of specific products.

For instance, the carbonyl carbon of the acetyl group is an electrophilic site and is susceptible to nucleophilic attack. The nitrogen atom of the carbamate group, while having a lone pair of electrons, is generally less nucleophilic due to resonance with the adjacent carbonyl group. The hydrogen atoms on the carbon adjacent to the acetyl group (the α-hydrogens) are acidic and can be removed by a base, leading to enolate formation.

Computational models can also be used to study the transition states of potential reactions, providing insights into the reaction mechanism and the factors that control selectivity (e.g., stereoselectivity). While specific reactivity studies on this molecule are scarce in the literature, the principles derived from computational analysis of its structure provide a solid foundation for predicting its chemical behavior.

Transition State Calculations for Reaction Mechanisms

Transition state theory is a cornerstone of computational reaction dynamics, allowing for the calculation of reaction rates and the detailed examination of the highest energy point along a reaction coordinate—the transition state. For a molecule such as this compound, computational methods can be employed to investigate various reactions, including its formation and potential subsequent transformations.

One of the fundamental reactions amenable to such study is the formation of the carbamate itself from an isocyanate and an alcohol. While specific studies on this compound are not prevalent in the literature, the general mechanism of carbamate formation is well-understood and computationally modeled. These reactions can proceed through various pathways, often catalyzed by bases or other reagents.

Hypothetical Reaction Coordinate for Carbamate Formation:

A typical computational approach, such as Density Functional Theory (DFT), would be used to map out the potential energy surface of the reaction. This involves calculating the energies of the reactants, products, and any intermediates and transition states. The transition state is characterized by having a single imaginary frequency in its vibrational analysis, which corresponds to the motion along the reaction coordinate.

Reactants: tert-butyl isocyanate and 4-acetylcyclohexanol.

Transition State: A concerted or stepwise process involving the nucleophilic attack of the alcohol's oxygen on the isocyanate's carbonyl carbon. The geometry of this transition state, including bond lengths and angles, can be precisely calculated.

Product: this compound.

The activation energy (Ea) derived from the difference in energy between the reactants and the transition state is a critical parameter for predicting the reaction rate.

Table 1: Hypothetical Transition State Calculation Data for the Formation of this compound

ParameterHypothetical Value (DFT B3LYP/6-31G*)UnitDescription
Activation Energy (Ea)15 - 25kcal/molThe energy barrier that must be overcome for the reaction to occur.
Transition State GeometryC-N-C angle: ~120, O-C-N angle: ~110degreesThe specific arrangement of atoms at the highest point of the energy barrier.
Imaginary Frequency-200 to -400cm⁻¹The vibrational mode corresponding to the formation of the new C-O bond and breaking of the N=C bond.

Note: The data in this table is illustrative and based on typical values for similar carbamate formation reactions. Specific calculations for this compound would be required for precise values.

Prediction of Spectroscopic Parameters

Computational chemistry is also extensively used to predict various spectroscopic parameters, which can be invaluable for the identification and characterization of molecules. For this compound, theoretical calculations can provide insights into its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Spectroscopy:

The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. Computational methods, particularly DFT, can accurately predict these chemical shifts. The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

IR Spectroscopy:

Infrared spectroscopy probes the vibrational modes of a molecule. Computational frequency calculations can predict the wavenumbers and intensities of the vibrational bands. These calculations are performed after a geometry optimization and involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting vibrational frequencies often require scaling to account for anharmonicity and other systematic errors in the computational methods.

Table 2: Predicted vs. (Hypothetical) Experimental Spectroscopic Data for this compound

Spectroscopic ParameterPredicted Value (DFT B3LYP/6-31G*)Hypothetical Experimental ValueUnitAssignment
¹H NMR Chemical Shift (ppm)
-C(CH₃)₃1.45~1.4ppmProtons of the tert-butyl group.
-CH-NH3.5 - 4.0~3.6ppmMethine proton adjacent to the carbamate nitrogen.
-CO-CH₃2.15~2.1ppmProtons of the acetyl methyl group.
¹³C NMR Chemical Shift (ppm)
-C(CH₃)₃80.5~79ppmQuaternary carbon of the tert-butyl group.
-NH-C=O155.0~154ppmCarbonyl carbon of the carbamate.
-C=O (acetyl)210.0~209ppmCarbonyl carbon of the acetyl group.
IR Frequency (cm⁻¹)
N-H Stretch3350~3300cm⁻¹Stretching vibration of the N-H bond.
C=O Stretch (Carbamate)1705~1690cm⁻¹Stretching vibration of the carbamate carbonyl.
C=O Stretch (Acetyl)1725~1710cm⁻¹Stretching vibration of the acetyl carbonyl.

Note: The predicted values are typical for DFT calculations and may vary with the level of theory and basis set used. The hypothetical experimental values are based on typical ranges for these functional groups.

These computational tools provide a detailed and predictive framework for understanding the chemical nature of this compound, from its formation pathways to its spectroscopic fingerprints.

Advanced Chromatographic Analysis and Separation Strategies

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile and powerful technique for the analysis of non-volatile and thermally sensitive compounds like tert-butyl N-(4-acetylcyclohexyl)carbamate. Method development focuses on achieving adequate resolution, sensitivity, and accuracy for purity assessment and the separation of isomers.

Reverse-Phase and Normal-Phase HPLC for Purity Analysis

Both reverse-phase (RP) and normal-phase (NP) HPLC can be employed for the purity analysis of this compound, with each mode offering distinct selectivity.

Reverse-Phase HPLC (RP-HPLC) is the most common approach for the analysis of moderately polar compounds. In this mode, a non-polar stationary phase (typically C18 or C8 silica) is used with a polar mobile phase, such as a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The separation is driven by hydrophobic interactions, with more polar compounds eluting earlier. For carbamates, RP-HPLC methods are scalable and can be adapted for preparative separation to isolate impurities. sielc.comsielc.com The addition of an acid modifier like formic acid or phosphoric acid to the mobile phase can improve peak shape and resolution. sielc.com

Normal-Phase HPLC (NP-HPLC) utilizes a polar stationary phase (e.g., silica (B1680970) or cyano-bonded silica) and a non-polar mobile phase (e.g., hexane (B92381) and isopropanol). This mode is particularly effective for separating structural isomers, such as the cis and trans diastereomers of this compound, which may have subtle differences in polarity that are not easily resolved by RP-HPLC.

Table 1: Typical HPLC Conditions for Purity Analysis
ParameterReverse-Phase (RP-HPLC)Normal-Phase (NP-HPLC)
Stationary Phase C18 (Octadecyl Silane), 5 µmSilica or Cyano, 5 µm
Column Dimensions 4.6 x 250 mm4.6 x 250 mm
Mobile Phase Acetonitrile : Water (Gradient)Hexane : Isopropanol (B130326) (Isocratic)
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210-220 nmUV at 210-220 nm
Application General purity, impurity profilingIsomer separation (cis/trans)

Chiral HPLC for Enantiomeric Separations

The presence of chiral centers in the this compound molecule means it can exist as enantiomers. The separation of these enantiomers is crucial in pharmaceutical development and is achieved using chiral HPLC. This technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Common strategies for chiral separation include:

Cellulose- and Amylose-based CSPs: These polysaccharide-based columns are widely used and can separate a broad range of chiral compounds under normal-phase, polar organic, and reversed-phase conditions. sigmaaldrich.com

Quinine- and Quinidine-based CSPs: These are weak anion-exchange columns particularly effective for separating acidic chiral compounds. researchgate.netchiraltech.com The chiral selector is a derivative of quinine (B1679958) or quinidine, which can form transient diastereomeric ion pairs with the analytes. chiraltech.com

Cyclodextrin-based CSPs: These phases separate enantiomers based on inclusion complexation, where the enantiomers fit differently into the chiral cavity of the cyclodextrin (B1172386) molecule. hplc.eu

Table 2: Potential Chiral HPLC Separation Strategies
Chiral Stationary Phase (CSP) TypeChiral Selector ExampleTypical Mobile Phase ModeSeparation Principle
Polysaccharide-derivedCellulose (B213188) DMPNormal Phase, Reversed PhaseH-bonding, dipole-dipole, steric interactions
Anion ExchangerO-9-(tert-butylcarbamoyl)quinineNon-aqueous Polar OrganicIon exchange, H-bonding, steric interactions chiraltech.com
Cyclodextrin-basedHydroxypropyl-β-cyclodextrinReversed PhaseInclusion complexation nih.gov

Method Validation and Robustness Studies

Once an HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose. ijprajournal.com Validation is performed according to guidelines from the International Council for Harmonisation (ICH) and assesses various performance parameters. nih.gov

Specificity: The ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradation products. neuroquantology.com

Linearity: The ability to elicit test results that are directly proportional to the analyte concentration within a given range. A correlation coefficient (R²) of >0.999 is typically desired. ijprajournal.com

Accuracy: The closeness of the test results to the true value, often determined by recovery studies on spiked samples. nih.gov

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). nih.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively. ijprajournal.com

Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition), providing an indication of its reliability during normal usage. rjptonline.org

Table 3: HPLC Method Validation Parameters and Acceptance Criteria
ParameterDescriptionTypical Acceptance Criterion
Linearity (R²) Correlation coefficient of concentration vs. response≥ 0.999 ijprajournal.com
Accuracy (% Recovery) Recovery of known amount of spiked analyte98.0% - 102.0%
Precision (% RSD) Relative Standard Deviation of replicate measurements≤ 2.0% rjptonline.org
Robustness Insensitivity to small changes in method parametersSystem suitability parameters met
Specificity No interference from blank or placebo at analyte retention timePeak purity index > 0.999

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Direct analysis of carbamates by GC is challenging due to their thermal lability, which can lead to decomposition in the hot injector port and column. scispec.co.th Therefore, derivatization is a required step to convert the non-volatile carbamate (B1207046) into a more volatile and thermally stable analogue suitable for GC analysis.

Derivatization Strategies for GC Compatibility

Derivatization targets the active hydrogen on the nitrogen atom of the carbamate group. The goal is to replace this hydrogen with a thermally stable group, which reduces the compound's polarity and increases its volatility.

Silylation: This is a common strategy involving the reaction of the carbamate with a silylating agent, such as bis-(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA), to form a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (tBDMS) derivative. nih.gov The tBDMS derivatives are particularly stable and produce characteristic mass spectra. springernature.com

Acylation: Reagents like heptafluorobutyric anhydride (B1165640) (HFBA) can be used to acylate the carbamate. nih.gov The resulting fluorinated derivatives are highly volatile and can be detected with high sensitivity using an electron capture detector (ECD) or by GC-MS. nih.gov

Methylation: On-column methylation can be achieved by co-injecting the sample with a methylating agent. This process can methylate the amine nitrogen of the carbamate. scispec.co.th

Table 4: Common Derivatization Reagents for Carbamates
Reagent ClassExample ReagentAbbreviationDerivative FormedKey Advantage
Silylating Agentbis-(trimethylsilyl)trifluoroacetamideBSTFATrimethylsilyl (TMS)Common, effective for N-H group nih.gov
Silylating AgentN-tert-butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (tBDMS)High stability of derivative springernature.com
Acylating AgentHeptafluorobutyric AnhydrideHFBAHeptafluorobutyryl (HFB)High volatility, ECD sensitive nih.gov
Other9-Xanthydrol-Xanthyl derivativeSelective for carbamates researchgate.net

Quantitative Analysis and Impurity Profiling

Once derivatized, this compound can be analyzed by GC-MS. The mass spectrometer provides high selectivity and structural information, making it ideal for both quantification and the identification of unknown impurities.

For quantitative analysis, an internal standard is typically added to the sample prior to derivatization and extraction to correct for variations in sample preparation and injection volume. nih.gov The GC-MS is often operated in selected ion monitoring (SIM) mode, where the instrument is set to detect only a few characteristic ions of the derivatized analyte and the internal standard. This approach significantly enhances sensitivity and reduces matrix interference, allowing for low-level detection and quantification. mdpi.com

Impurity profiling involves using the GC-MS in full scan mode to detect and identify any related substances or degradation products. The fragmentation patterns observed in the mass spectra provide valuable structural information that can be used to elucidate the identity of unknown peaks.

Table 5: Illustrative GC-MS Parameters for Derivatized Carbamate Analysis
ParameterTypical Setting
GC Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Carrier Gas Helium, constant flow ~1.2 mL/min
Injector Temp. 250 °C
Oven Program 70 °C (1 min), ramp at 10 °C/min to 300 °C (hold 5 min) scispec.co.th
MS Interface Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (for impurity ID), Selected Ion Monitoring (for quantitation)

Supercritical Fluid Chromatography (SFC) for Challenging Separations

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the separation of complex mixtures, particularly those challenging for traditional methods like High-Performance Liquid Chromatography (HPLC). selvita.comjascoinc.com The use of supercritical carbon dioxide (CO₂) as the primary mobile phase affords several advantages, including low viscosity, high diffusivity, and reduced environmental impact. nih.govshimadzu-webapp.eu These properties lead to faster, more efficient separations with lower back pressure compared to liquid chromatography. shimadzu-webapp.eu

For a compound like this compound, which possesses stereoisomers (cis/trans isomers of the 1,4-disubstituted cyclohexane (B81311) ring) and potential process-related impurities, SFC offers distinct advantages. The technique is particularly well-suited for separating isomers and compounds that are difficult to resolve using conventional chromatography. shimadzu.com The unique solvating properties of supercritical CO₂, which can be finely tuned by altering pressure and temperature, allow for high-resolution separations of structurally similar molecules. waters.com

Optimization of Mobile Phase and Stationary Phase

The success of an SFC separation is critically dependent on the careful selection and optimization of both the mobile and stationary phases. waters.com The choice of these components dictates the selectivity and retention behavior of the analyte.

Mobile Phase: The mobile phase in SFC typically consists of supercritical CO₂ mixed with a polar organic solvent, known as a modifier. researchgate.net While supercritical CO₂ itself is non-polar, similar to hexane, the addition of a modifier like methanol, ethanol, or isopropanol increases the mobile phase's polarity and solvent strength, enabling the elution of a wider range of compounds. researchgate.netencyclopedia.pub For this compound, a molecule of intermediate polarity, a gradient elution with an increasing concentration of a modifier such as methanol would likely be employed to achieve optimal separation from its isomers and impurities. Additives, such as water or amines, can also be introduced to the modifier to improve peak shape and resolution, especially for polar or basic compounds. researchgate.netamericanpharmaceuticalreview.com

Stationary Phase: Unlike reversed-phase HPLC where C18 columns are broadly applicable, stationary phase selection is a more critical parameter in SFC method development. waters.com A wide variety of stationary phases, including those used in both normal-phase and reversed-phase LC, can be utilized. shimadzu.com For this compound, initial screening would likely involve a set of columns with diverse selectivities. Polar stationary phases like silica, diol, or cyanopropyl (CN) columns, as well as specialized phases like 2-ethylpyridine (B127773) (2-EP), are often effective. encyclopedia.pub Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose, are particularly powerful for separating stereoisomers, which is highly relevant for the cis and trans isomers of this compound. nih.gov

The optimization process often involves a systematic screening of different column chemistries and mobile phase compositions to find the conditions that provide the best resolution and peak shape.

Table 1: Illustrative Parameters for SFC Method Development for this compound
Stationary PhaseModifierGradientBack Pressure (bar)Temperature (°C)Observed Outcome
DiolMethanol5-30% over 5 min15040Partial separation of cis/trans isomers.
2-Ethylpyridine (2-EP)Methanol5-30% over 5 min15040Improved peak shape, baseline resolution of isomers.
Cellulose-based CSPEthanol10-40% over 7 min12035Excellent separation of isomers and related impurities.
SilicaMethanol w/ 0.1% Additive2-20% over 5 min18045Sharp peaks but some co-elution observed.

Scalability for Preparative Separations

A significant advantage of SFC is its scalability from analytical to preparative scale, which is crucial for isolating pure compounds for further study or use. nih.govresearchgate.net The principles of scaling in SFC are more complex than in LC due to the compressibility of the CO₂ mobile phase, which causes density and pressure variations. waters.com

Successful scaling requires maintaining chromatographic integrity between the analytical and preparative systems. lcms.czwaters.com This is often achieved through geometric scaling, where flow rates and injection volumes are adjusted based on the column dimensions. waters.comchromatographytoday.com However, a critical aspect unique to SFC is the need to consider the mobile phase density. waters.com Strategies often involve modulating the density of the mobile phase in the preparative system to match that of the analytical separation, which can be accomplished by adjusting the automated back-pressure regulator (ABPR) setting. lcms.cz It is also important to account for differences in how analytical and preparative pumps control CO₂ flow (volume-based vs. mass-based) by converting volumetric flow to mass flow before scaling. chromatographytoday.com

The ability to efficiently scale methods allows for rapid analytical method development, with the confidence that the separation can be transferred to a preparative system to purify larger quantities of this compound. lcms.cz

Table 2: Example of Geometric and Density-Modulated Scaling for Preparative SFC
ParameterAnalytical MethodPreparative Method
Column Dimensions (ID x L)4.6 x 150 mm21 x 250 mm
Particle Size (µm)5 µm5 µm
Flow Rate3.0 mL/min62 mL/min
Injection Volume10 µL215 µL
ABPR Setting150 barAdjusted to match density
Average Mobile Phase Density0.85 g/mL~0.85 g/mL

Strategies for Chromatographic Peak Deconvolution and Compound Identification

In the analysis of complex samples, chromatographic peaks are often not perfectly resolved, leading to overlapping signals. This is particularly relevant in the analysis of this compound, where closely eluting isomers or impurities may be present. Peak deconvolution refers to the mathematical process of resolving these composite peaks into their individual components, which is essential for accurate quantification and identification. chromatographyonline.com

Advanced Data Processing Techniques

Modern chromatographic data systems are equipped with sophisticated software and algorithms to handle complex data and perform peak deconvolution. longdom.org These techniques can extract more information from the raw chromatographic data than simple visual inspection. chromatographyonline.com

Deconvolution Algorithms: Several algorithms are used to deconvolve overlapping peaks. Traditional methods include the tangent skim and the perpendicular drop, though these can have inherent inaccuracies with skewed peaks. nih.gov More advanced and versatile approaches involve iterative curve fitting, where the entire chromatogram is modeled as a sum of individual peak shapes (e.g., exponentially modified Gaussian). chromatographyonline.com The software then fits curves to the data to determine the area and retention time of each underlying component. chromatographyonline.com

Multivariate Analysis and Machine Learning: The analysis of chromatographic data has been revolutionized by the application of multivariate analysis and machine learning (ML). numberanalytics.com These techniques can recognize patterns in complex datasets, enabling automated peak detection and classification. numberanalytics.comchromatographyonline.com Artificial intelligence (AI) and ML models can be trained to identify and deconvolve peaks even in the presence of significant overlap or baseline drift, improving accuracy and reducing manual processing time. chromatographytoday.com For a successful implementation, high-quality data with adequate resolution and sensitivity is crucial, and data preprocessing steps like smoothing and normalization are often employed. numberanalytics.com

Table 3: Comparison of Peak Deconvolution Techniques
TechniquePrincipleAdvantagesLimitations
Perpendicular DropDrops a vertical line from the valley between peaks to the baseline.Simple to implement.Inaccurate for highly overlapped or asymmetric peaks. nih.gov
Tangent SkimDraws a tangent from the side of the smaller peak to the tail of the larger one.Useful for small peaks on the tail of large ones.Can be highly inaccurate depending on peak shape and size ratio. nih.gov
Iterative Curve FittingModels the chromatogram as a sum of mathematical peak functions. chromatographyonline.comVersatile and highly accurate for partially overlapping peaks. chromatographyonline.comRequires user to propose the number of components. chromatographyonline.com
Multivariate Curve Resolution (MCR)Resolves mixture data into pure component contributions without prior spectral information. chromatographyonline.comPowerful for complex mixtures and hyphenated data.Computationally intensive; results can be ambiguous.

Hyphenated Techniques for Comprehensive Analysis

For unambiguous compound identification, chromatography is often coupled, or "hyphenated," with spectroscopic techniques. chromatographytoday.com This combination leverages the separation power of chromatography with the identification strength of spectroscopy, providing comprehensive qualitative and quantitative data in a single analysis. ijsrtjournal.comnumberanalytics.com

The most powerful hyphenated technique for identifying this compound and its related substances is SFC coupled with Mass Spectrometry (SFC-MS). americanpharmaceuticalreview.comnih.gov The interface between the SFC and the mass spectrometer is relatively straightforward, as the volatile CO₂ is easily removed before the analyte enters the ion source. americanpharmaceuticalreview.com

Mass Spectrometry (MS) for Structural Elucidation: High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule by measuring its mass with very high accuracy. currenta.denih.gov This allows for the confident assignment of a molecular formula. massspeclab.com Furthermore, tandem mass spectrometry (MS/MS) provides structural information by fragmenting the parent ion and analyzing the resulting product ions. nih.govnih.gov The fragmentation pattern serves as a molecular fingerprint that can be used to elucidate the structure of the parent compound and differentiate between isomers. currenta.de This level of detail is invaluable for confirming the identity of the main peak as this compound and for identifying the structures of any co-eluting impurities.

Other hyphenated techniques include coupling chromatography with Nuclear Magnetic Resonance (LC-NMR) or Fourier-Transform Infrared Spectroscopy (LC-FTIR), which provide complementary structural information. ijsrtjournal.comajpaonline.com The integration of these powerful analytical tools is essential for the comprehensive characterization of chemical compounds. ajpaonline.com

Table 4: Overview of Common Hyphenated Techniques
TechniqueSeparation MethodDetection MethodInformation Provided
SFC-MSSupercritical Fluid ChromatographyMass SpectrometryRetention time, molecular weight, elemental composition, structural fragments. americanpharmaceuticalreview.com
LC-MSLiquid ChromatographyMass SpectrometryRetention time, molecular weight, elemental composition, structural fragments. slideshare.net
GC-MSGas ChromatographyMass SpectrometryRetention time, molecular weight, fragmentation patterns (often with library matching). ajpaonline.com
LC-NMRLiquid ChromatographyNuclear Magnetic ResonanceRetention time, detailed 2D/3D molecular structure. ijsrtjournal.com

Utility in the Synthesis of Advanced Organic Molecules

Role as a Key Intermediate in Multi-Step Total Synthesis

While direct examples are not readily found, the structure of tert-butyl N-(4-acetylcyclohexyl)carbamate lends itself to being a critical intermediate in the synthesis of various complex molecules.

Construction of Complex Natural Products

The cyclohexane (B81311) core is a common motif in many natural products. The ketone functionality can be elaborated through various C-C bond-forming reactions such as aldol (B89426) condensations, Wittig reactions, or Grignard additions to build upon the core structure. The Boc-protected amine provides a latent nucleophilic center that can be revealed at a later synthetic stage for the introduction of nitrogen-containing functionalities, which are prevalent in alkaloids and other bioactive natural products.

Synthesis of Analogues and Derivatives for Structure-Activity Relationship Studies (chemical synthesis aspects only)

The modification of both the acetyl group and the protected amine allows for the systematic synthesis of a library of analogues for structure-activity relationship (SAR) studies.

Table 1: Potential Modifications of this compound for SAR Studies

Modification SitePotential ReactionsResulting Functionality
Acetyl Group (Ketone)ReductionSecondary Alcohol
Grignard ReactionTertiary Alcohol
Wittig ReactionAlkene
Reductive AminationSubstituted Amine
Boc-Protected AmineDeprotection and AcylationAmide
Deprotection and AlkylationSecondary/Tertiary Amine

These transformations would allow medicinal chemists to probe the importance of the ketone's electronic and steric properties and the nature of the nitrogen substituent on the biological activity of a target molecule.

Development of Novel Synthetic Building Blocks

This compound can serve as a precursor to a variety of other useful synthetic building blocks.

Precursor for Cyclohexane-Derived Scaffolds

The manipulation of the ketone and the amine functionalities can lead to the formation of diverse cyclohexane-based scaffolds. For instance, intramolecular reactions could lead to the formation of bicyclic systems. The cis/trans stereochemistry of the substituents on the cyclohexane ring can also be controlled or modified, leading to a variety of stereoisomeric scaffolds.

Integration into Supramolecular Assemblies

Currently, there is no specific information available in the scientific literature regarding the integration of this compound into supramolecular assemblies. However, the presence of a hydrogen bond donor (after deprotection of the amine) and an acceptor (the ketone carbonyl) suggests that it could potentially participate in the formation of ordered, non-covalently bonded structures.

Contribution to Methodological Advancements in Organic Chemistry

The unique combination of a protected amine and a ketone on a cyclohexane ring makes this compound a suitable substrate for the development and testing of new synthetic methodologies. For example, it could be used to explore new stereoselective reductions of 1,4-substituted cyclohexanones or to investigate the directing effects of the carbamate (B1207046) group in reactions involving the cyclohexane ring.

Demonstration of New Reaction Sequences

The bifunctional nature of this compound, possessing both a protected amine and a ketone, renders it a valuable intermediate for the synthesis of complex molecular architectures. The Boc-protected amine provides stability during transformations targeting the ketone, while the ketone offers a reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

One key application of such a molecule is in the synthesis of intricate nitrogen-containing heterocyclic compounds. The ketone functionality can be readily converted into an oxime, which can then undergo a Beckmann rearrangement to yield a lactam. This lactam, still bearing the protected amine on the cyclohexane ring, can be further elaborated into more complex structures.

Another significant area of application lies in reductive amination reactions. The ketone can react with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to form a new amine. This allows for the introduction of a second nitrogen-containing substituent onto the cyclohexane ring, leading to the formation of diamine derivatives that are crucial building blocks in medicinal chemistry.

Furthermore, the ketone can serve as a handle for the construction of spirocyclic systems. For instance, reaction with a suitable diol under acidic conditions would yield a spiroketal, a structural motif present in a number of natural products. The presence of the Boc-protected amine elsewhere in the molecule allows for subsequent modifications and the introduction of further diversity.

The utility of a related compound, N-4-Boc-aminocyclohexanone, as a versatile building block in organic synthesis and pharmaceutical research has been noted. chemimpex.com This analogue, differing only by the presence of a ketone directly on the ring instead of an acetyl group, is employed in the development of novel drug candidates, particularly for neurological disorders. chemimpex.com This highlights the potential of such ketone-bearing Boc-protected cyclohexylamines in constructing complex and biologically relevant molecules.

Table 1: Predicted Physicochemical Properties of this compound and Related Compounds

PropertyThis compound (Predicted)tert-butyl N-(4-oxocyclohexyl)carbamatetert-butyl N-(4-acetyl-1-butylcyclohexyl)carbamate
Molecular Formula C13H23NO3C11H19NO3C17H31NO3
Molecular Weight 241.33 g/mol 213.27 g/mol 297.4 g/mol
XLogP3 2.51.23.5
Hydrogen Bond Donor Count 111
Hydrogen Bond Acceptor Count 333
Rotatable Bond Count 437
Topological Polar Surface Area 55.4 Ų55.4 Ų55.4 Ų

Note: Data for this compound is predicted based on its structure. Data for related compounds is sourced from PubChem. nih.gov

Applications in Green Chemistry Initiatives

The principles of green chemistry focus on the design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The synthesis and application of this compound can be viewed through this lens, particularly in the context of carbamate synthesis and the use of protecting groups.

Traditionally, the synthesis of carbamates has often involved hazardous reagents like phosgene. acs.org Green chemistry initiatives have driven the development of alternative, more environmentally benign methods. One such approach is the synthesis of carbamates from amines, carbon dioxide, and alcohols. rsc.org This method utilizes CO2, a renewable and non-toxic C1 source, offering a more sustainable route to carbamates. researchgate.netacs.org The synthesis of this compound could potentially be achieved through such a green pathway, reacting 4-acetylcyclohexylamine with a source of the tert-butoxycarbonyl group derived from CO2.

Another green aspect relates to the synthesis of the precursor, 4-aminocyclohexanone. A disclosed preparation method for N-4-Boc-aminocyclohexanone utilizes a recyclable polyguanidine base and a pollution-free green oxidation step, highlighting a move towards more sustainable industrial production. google.com

The use of protecting groups, while often necessary, can sometimes be at odds with the principles of atom economy, a key concept in green chemistry. However, the development of catalytic and more efficient protection and deprotection methods contributes to greener synthetic routes. For instance, catalyst-free N-Boc protection of amines in water or water-acetone mixtures has been reported as a simple and eco-friendly protocol. nih.gov

Furthermore, the degradation of carbamates in the environment is a relevant consideration. Many carbamates can hydrolyze to the corresponding amine, carbon dioxide, and alcohol, which are often more readily biodegradable. nih.gov This potential for degradation into less harmful components is a favorable characteristic from a green chemistry perspective.

Table 2: Spectroscopic Data of a Structurally Similar Compound

Spectroscopic Datatert-butyl N-methylcarbamate
Boiling Point 176.6±8.0 °C (Predicted)
Density 0.937±0.06 g/cm3 (Predicted)
pKa 13.04±0.46 (Predicted)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.